![molecular formula C13H21N3O4S B255956 hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)
hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate
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Overview
Description
Hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of butanoic acid and contains a triazine ring, which gives it unique properties that make it useful in a wide range of applications.
Mechanism of Action
The mechanism of action of hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate varies depending on its application. In crop protection, this compound works by inhibiting the activity of certain enzymes in plants, leading to their death. In medicine, hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate has been shown to inhibit the activity of certain proteins involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate has been shown to have various biochemical and physiological effects, depending on its application. In crop protection, this compound can cause damage to plant tissues and inhibit the growth of certain crops. In medicine, hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate has been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
One advantage of using hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate in lab experiments is its unique chemical properties, which make it useful in a wide range of applications. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many future directions for the study of hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate, including the development of new synthesis methods, the investigation of its potential applications in other fields, and the study of its mechanisms of action in greater detail. Additionally, further research is needed to fully understand the potential advantages and limitations of this compound in lab experiments.
Synthesis Methods
Hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate can be synthesized using various methods, including the reaction of butanoic acid with triazine derivatives and thiol compounds. One of the most common methods involves the reaction of butanoic acid with 6-chloro-3,5-dioxo-1,2,4-triazine and hexanethiol in the presence of a base catalyst.
Scientific Research Applications
Hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, this compound has been shown to have herbicidal and fungicidal properties, making it a promising candidate for use in crop protection. In medicine, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In materials science, hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate has been investigated for its potential use as a photoresist in the fabrication of microelectronics.
properties
Product Name |
hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate |
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Molecular Formula |
C13H21N3O4S |
Molecular Weight |
315.39 g/mol |
IUPAC Name |
hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate |
InChI |
InChI=1S/C13H21N3O4S/c1-3-5-6-7-8-20-12(18)9(4-2)21-11-10(17)14-13(19)16-15-11/h9H,3-8H2,1-2H3,(H2,14,16,17,19) |
InChI Key |
BEYBDSIHBGJQNB-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C(CC)SC1=NNC(=O)NC1=O |
Canonical SMILES |
CCCCCCOC(=O)C(CC)SC1=NNC(=O)NC1=O |
Origin of Product |
United States |
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